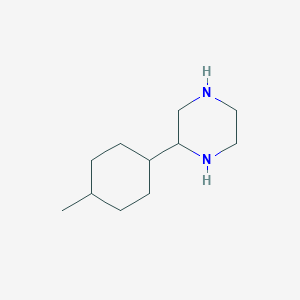
2-(4-Methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylcyclohexyl)piperazine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Agents
Research indicates that piperazine derivatives, including 2-(4-Methylcyclohexyl)piperazine, can exhibit anti-inflammatory properties. These compounds have been shown to inhibit the activity of chemokines such as MIP-1α and RANTES, which are involved in inflammatory responses. The inhibition of these chemokines suggests potential applications in treating inflammatory disorders, including autoimmune diseases like multiple sclerosis .
Anti-ulcer Properties
The compound has also been identified as having anti-ulcer effects. Studies have demonstrated that certain piperazine derivatives possess properties that can mitigate gastric acid secretion without exhibiting anticholinergic activity. This characteristic makes them promising candidates for the development of new treatments for peptic ulcers .
Soluble Epoxide Hydrolase Inhibition
This compound has been explored as a soluble epoxide hydrolase (sEH) inhibitor. This enzyme plays a crucial role in regulating blood pressure and inflammation. Compounds that inhibit sEH can potentially be used to treat conditions such as hypertension and cardiovascular diseases .
Synthesis and Derivative Development
The synthesis of this compound typically involves the reaction of piperazine with various acyl chlorides or amines to yield derivatives with enhanced biological activities. The general synthetic pathway includes:
- Step 1: Formation of piperazine hydrochloride by reacting piperazine with hydrochloric acid.
- Step 2: Addition of an acyl chloride derivative (e.g., chloracetyl chloride) to form the desired piperazine derivative.
- Step 3: Purification through extraction methods such as chloroform extraction followed by drying and crystallization .
Pharmacological Profiles
Several studies have characterized the pharmacological profiles of piperazine derivatives, including their interactions with various biological targets. For instance, research has indicated that these compounds can modulate receptor activity, leading to diverse physiological effects such as analgesic and anxiolytic responses.
Toxicology Assessments
Toxicity studies have been conducted to evaluate the safety profile of this compound and its derivatives. Acute toxicity tests in animal models have provided insights into dosage thresholds and potential side effects, which are critical for assessing their viability as therapeutic agents .
Case Studies and Research Findings
Propriétés
Numéro CAS |
100416-32-8 |
|---|---|
Formule moléculaire |
C11H22N2 |
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
2-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-13H,2-8H2,1H3 |
Clé InChI |
BSTJHDVMXXIZEN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C2CNCCN2 |
SMILES canonique |
CC1CCC(CC1)C2CNCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















